molecular formula C11H7F2NO B6366496 4-(2,5-Difluorophenyl)-2-hydroxypyridine CAS No. 1261895-71-9

4-(2,5-Difluorophenyl)-2-hydroxypyridine

Cat. No.: B6366496
CAS No.: 1261895-71-9
M. Wt: 207.18 g/mol
InChI Key: ATCPBUJYXHJNQH-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-2-hydroxypyridine is an organic compound characterized by the presence of a pyridine ring substituted with a hydroxyl group at the second position and a difluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)-2-hydroxypyridine typically involves the reaction of 2,5-difluorobenzaldehyde with 2-hydroxypyridine under basic conditions. A common method includes the use of a Grignard reagent, where 2,5-difluorophenyl magnesium chloride is reacted with 2-hydroxypyridine in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Difluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,5-Difluorophenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with target proteins, while the difluorophenyl group enhances its binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison: 4-(2,5-Difluorophenyl)-2-hydroxypyridine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(2,5-difluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-1-2-10(13)9(6-8)7-3-4-14-11(15)5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCPBUJYXHJNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682729
Record name 4-(2,5-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-71-9
Record name 4-(2,5-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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